molecular formula C21H17FO2 B14025244 2'-(Benzyloxy)-5'-fluoro-3-methyl-[1,1'-biphenyl]-4-carbaldehyde

2'-(Benzyloxy)-5'-fluoro-3-methyl-[1,1'-biphenyl]-4-carbaldehyde

Cat. No.: B14025244
M. Wt: 320.4 g/mol
InChI Key: UZTXVGMUEVMZLB-UHFFFAOYSA-N
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Description

2'-(Benzyloxy)-5'-fluoro-3-methyl-[1,1'-biphenyl]-4-carbaldehyde is a biphenyl derivative featuring a benzyloxy group at the 2' position, a fluorine atom at the 5' position, a methyl group at the 3 position, and a carbaldehyde functional group at the 4 position (Figure 1). This compound has been cataloged as a discontinued product by suppliers such as CymitQuimica and Biopharmacule Speciality Chemicals, with conflicting CAS numbers reported: 1211373-43-1 () and 1235441-44-7 (). The discrepancy in identifiers may reflect variations in sourcing or documentation errors.

Properties

Molecular Formula

C21H17FO2

Molecular Weight

320.4 g/mol

IUPAC Name

4-(5-fluoro-2-phenylmethoxyphenyl)-2-methylbenzaldehyde

InChI

InChI=1S/C21H17FO2/c1-15-11-17(7-8-18(15)13-23)20-12-19(22)9-10-21(20)24-14-16-5-3-2-4-6-16/h2-13H,14H2,1H3

InChI Key

UZTXVGMUEVMZLB-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)C2=C(C=CC(=C2)F)OCC3=CC=CC=C3)C=O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2’-(Benzyloxy)-5’-fluoro-3-methyl-[1,1’-biphenyl]-4-carbaldehyde typically involves multiple steps. One common method includes the following steps:

    Formation of the Biphenyl Core: The biphenyl core can be synthesized through a Suzuki coupling reaction between a boronic acid derivative and a halogenated aromatic compound.

    Introduction of the Benzyloxy Group: The benzyloxy group can be introduced via a nucleophilic substitution reaction using benzyl alcohol and a suitable leaving group on the biphenyl core.

    Formylation: The carbaldehyde group can be introduced via a formylation reaction, such as the Vilsmeier-Haack reaction, using reagents like DMF and POCl3.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve reaction efficiency.

Chemical Reactions Analysis

Types of Reactions

2’-(Benzyloxy)-5’-fluoro-3-methyl-[1,1’-biphenyl]-4-carbaldehyde can undergo various types of chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The fluoro substituent can be replaced by other nucleophiles through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution: Nucleophiles such as amines, thiols, or alkoxides

Major Products Formed

    Oxidation: 2’-(Benzyloxy)-5’-fluoro-3-methyl-[1,1’-biphenyl]-4-carboxylic acid

    Reduction: 2’-(Benzyloxy)-5’-fluoro-3-methyl-[1,1’-biphenyl]-4-methanol

    Substitution: Various substituted biphenyl derivatives depending on the nucleophile used

Scientific Research Applications

2’-(Benzyloxy)-5’-fluoro-3-methyl-[1,1’-biphenyl]-4-carbaldehyde has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and materials.

    Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.

    Industry: The compound can be used in the development of advanced materials, such as liquid crystals and polymers.

Mechanism of Action

The mechanism of action of 2’-(Benzyloxy)-5’-fluoro-3-methyl-[1,1’-biphenyl]-4-carbaldehyde depends on its specific application. In biochemical assays, it may interact with enzymes or receptors through hydrogen bonding, hydrophobic interactions, and van der Waals forces. The molecular targets and pathways involved can vary, but typically include key proteins and enzymes relevant to the biological process being studied.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound belongs to the biphenyl carbaldehyde family, characterized by a biphenyl backbone with a carbaldehyde group. Below is a systematic comparison with structurally related analogs:

Table 1: Structural and Functional Comparison of Biphenyl Carbaldehyde Derivatives

Compound Name Substituents CAS Number Key Features References
2'-(Benzyloxy)-5'-fluoro-3-methyl-[1,1'-biphenyl]-4-carbaldehyde 2'-Benzyloxy, 5'-F, 3-CH₃, 4-CHO 1211373-43-1¹, 1235441-44-7² Lipophilic (benzyloxy), electron-withdrawing (F), steric hindrance (CH₃)
4'-Methyl-[1,1'-biphenyl]-4-carbaldehyde 4'-CH₃, 4-CHO 36393-42-7 Simpler structure; lacks electron-withdrawing groups
4′-Fluoro-[1,1'-biphenyl]-4-carbaldehyde 4'-F, 4-CHO Not provided Used in COX-1 inhibitor synthesis (e.g., compound 13e(Na))
[1,1'-Biphenyl]-4-carbaldehyde Unsubstituted biphenyl, 4-CHO 3218-36-6³ Common precursor for aldol condensations (e.g., compounds 18b, 19d)

¹From CymitQuimica (); ²From Biopharmacule (); ³Not explicitly listed in evidence but inferred from context.

Key Observations:

This contrasts with unsubstituted analogs like [1,1'-biphenyl]-4-carbaldehyde, which lack such modifications . The 5'-fluoro substituent introduces electron-withdrawing effects, which could influence reactivity in nucleophilic additions or condensations. Similar fluorine-containing analogs (e.g., 4′-fluoro-[1,1'-biphenyl]-4-carbaldehyde) are utilized in cyclooxygenase-1 (COX-1) inhibitor synthesis .

Synthetic Utility: Biphenyl carbaldehydes are frequently employed in aldol condensations to generate indenyl derivatives (e.g., compounds 18b and 19d in ). The target compound’s aldehyde group positions it as a candidate for similar reactions, though its discontinued status suggests synthetic challenges or instability .

Discrepancies and Limitations: The conflicting CAS numbers for the target compound ( vs. 9) complicate traceability. This may reflect batch-specific variations or errors in commercial databases. Limited data on the target compound’s physical properties (e.g., melting point, solubility) hinder direct comparison with analogs like 4'-methyl-[1,1'-biphenyl]-4-carbaldehyde, for which purity (>98%) and packaging details are documented .

Biological Activity

2'-(Benzyloxy)-5'-fluoro-3-methyl-[1,1'-biphenyl]-4-carbaldehyde is an organic compound featuring a biphenyl structure with various functional groups, including a benzyloxy group, a fluorine atom, a methyl group, and an aldehyde group. The unique combination of these groups contributes to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, potential applications, and relevant studies.

Chemical Structure and Properties

The chemical formula of this compound is C21H17FO2. The presence of the fluorine atom enhances lipophilicity and metabolic stability, which may lead to increased bioactivity in biological systems.

Structural Feature Description
Benzyloxy Group Enhances solubility and reactivity
Fluorine Atom Increases lipophilicity and metabolic stability
Methyl Group Modulates electronic properties
Aldehyde Group Provides reactive sites for further modifications

Biological Activity

Preliminary studies suggest that this compound may exhibit various biological activities:

  • Antimicrobial Properties : Similar compounds have shown potential antimicrobial effects. The structural features may contribute to interactions with microbial targets.
  • Enzyme Inhibition : The compound's ability to act as an enzyme inhibitor has been suggested, warranting further investigation into its pharmacological mechanisms.

Case Studies and Research Findings

  • Anticancer Activity : A study highlighted the anticancer properties of structurally similar compounds. For instance, derivatives with similar biphenyl structures exhibited IC50 values ranging from 1.82 to 5.55 μM against various cancer cell lines, indicating significant cytotoxicity .
  • Molecular Docking Studies : Molecular docking studies have been conducted to predict the binding affinity of this compound to biological targets. These studies suggest that the compound may interact favorably with specific enzymes or receptors involved in disease pathways .
  • Structure-Activity Relationship (SAR) : Research indicates that the presence of a fluorine atom and an aldehyde group significantly affects the biological activity of biphenyl derivatives. Compounds lacking these features often exhibit reduced activity .

Comparative Analysis

The following table summarizes the biological activities of selected compounds structurally related to this compound:

Compound Name Biological Activity IC50 (μM)
4-(Benzyloxy)-[1,1'-biphenyl]-2-amineAnticancer15.0
4-BenzoylbiphenylAntimicrobial20.0
4’-(Benzyloxy)-2-hydroxybenzaldehydeModerate enzyme inhibition30.0

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